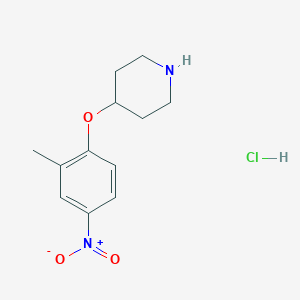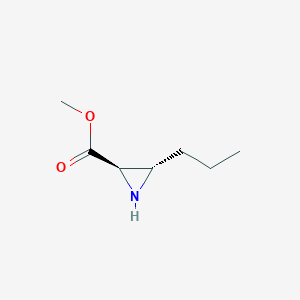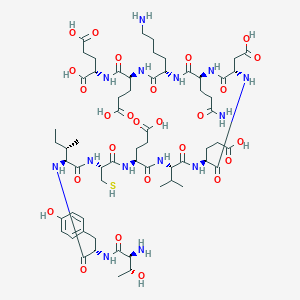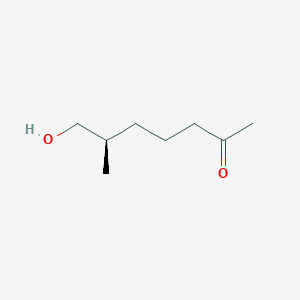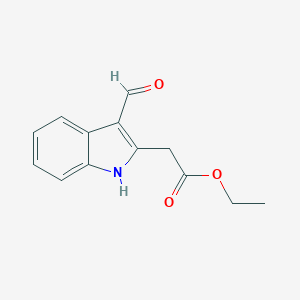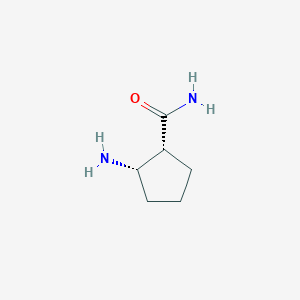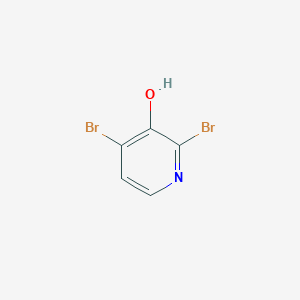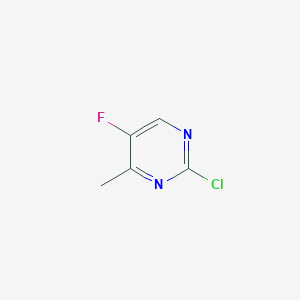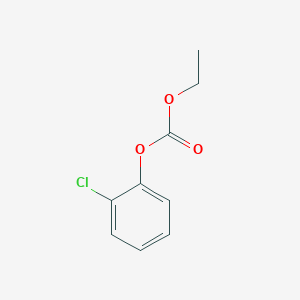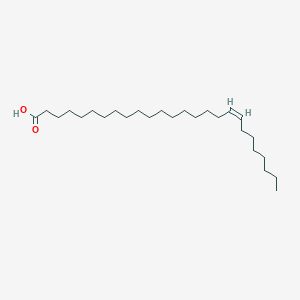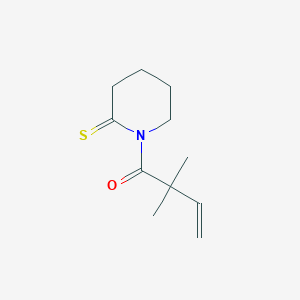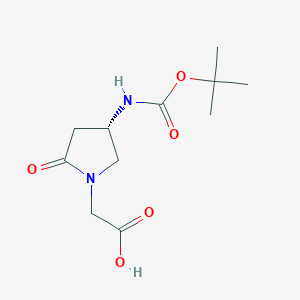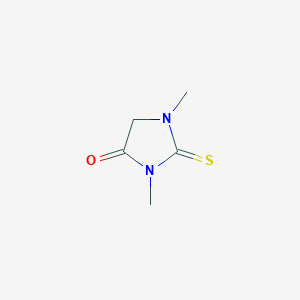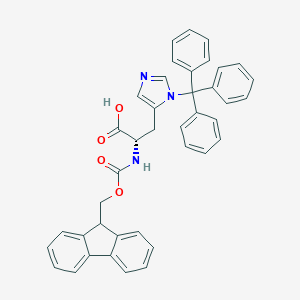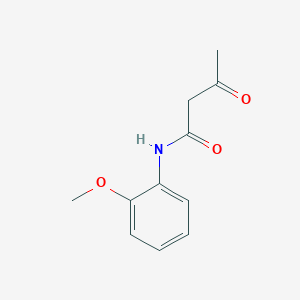
N-(2-甲氧基苯基)-3-氧代丁酰胺
描述
N-(2-Methoxyphenyl)-3-oxobutanamide, or MOPOB, is a chemical compound that has been used in various scientific and laboratory experiments due to its unique properties. MOPOB is a derivative of the amino acid alanine, and it is a white, crystalline solid. It has a melting point of around 90°C and a boiling point of around 214°C. MOPOB has a variety of applications in scientific research and laboratory experiments, including its use as a reagent, a catalyst, and a substrate.
科学研究应用
Specific Scientific Field
This application falls under the field of Neuropharmacology .
Summary of the Application
N-(2-Methoxyphenyl)-3-oxobutanamide is used in the development of highly selective 5-HT1A receptor inhibitors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is known to play a role in various behaviors, including anxiety, appetite, sleep, sexual behavior, and thermoregulation .
Methods of Application or Experimental Procedures
The compound is synthesized bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . The synthesized compounds are then tested for their binding affinity against the 5-HT1A receptor .
Results or Outcomes
The synthesized compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM .
Application in Antiparasitic Drug Development
Specific Scientific Field
This application is in the field of Antiparasitic Drug Development .
Summary of the Application
N-(2-Methoxyphenyl)-3-oxobutanamide is used in the development of drugs for the treatment of leishmaniasis . Leishmaniasis is a disease caused by parasites of the Leishmania type and can result in skin sores, fever, and enlargement of the spleen and liver .
Methods of Application or Experimental Procedures
The compound, named compound 8, is synthesized and tested against Leishmania mexicana . The compound’s IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is determined .
Results or Outcomes
Compound 8 showed an IC50 value in the micromolar range against L. mexicana .
Application in Mass Spectrometry
Specific Scientific Field
This application is in the field of Mass Spectrometry .
Summary of the Application
N-(2-Methoxyphenyl)-3-oxobutanamide is used as a reference compound in mass spectrometry . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules .
Methods of Application or Experimental Procedures
The compound is used to generate a mass spectrum which is then used as a reference for identifying unknown compounds .
Results or Outcomes
The mass spectrum of N-(2-Methoxyphenyl)-3-oxobutanamide is available in the NIST Chemistry WebBook .
Application in Crystallography
Specific Scientific Field
This application is in the field of Crystallography .
Summary of the Application
N-(2-Methoxyphenyl)-3-oxobutanamide is used in the study of conformational states and noncovalent interactions in crystalline sulfonamides .
Methods of Application or Experimental Procedures
Four sulfonamide derivatives with a methoxyphenyl moiety, including N-(2-Methoxyphenyl)-3-oxobutanamide, are synthesized and characterized physiochemically by CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD and TG methods . Their crystal structures are determined by SC-XRD and their conformational and noncovalent interaction properties are examined by both experimental and theoretical methods .
Results or Outcomes
The study provides insights into the conformational flexibility of the bridge connecting two phenyl rings and the packing architecture and hydrogen bond networks in the crystals .
Application in Odor Activity Research
Specific Scientific Field
This application is in the field of Odor Activity Research .
Summary of the Application
N-(2-Methoxyphenyl)-3-oxobutanamide, also known as 2-methoxyphenyl acrylate, is used in the study of odor activity and the structural modifications of acrylates . Acrylates are versatile monomers that are widely used in polymer formulations because of their highly reactive α,β-unsaturated carboxyl structure .
Methods of Application or Experimental Procedures
The odor thresholds (OT) and odor qualities of 20 acrylic esters, including 2-methoxyphenyl acrylate, are investigated . The relationship between the molecular structure and odor thresholds as well as the odor qualities of these acrylates are studied .
Results or Outcomes
The OT values of 16 acrylates fell within the range from 0.73 to 20 ng/L air, corresponding to a high-odor activity . Moreover, sec-butyl acrylate and 2-methoxyphenyl acrylate showed even lower OT values of 0.073 and 0.068, respectively .
Application in Phosphine Synthesis
Specific Scientific Field
This application is in the field of Phosphine Synthesis .
Summary of the Application
N-(2-Methoxyphenyl)-3-oxobutanamide is used in the synthesis of tertiary phosphines . Tertiary phosphines are valuable ligands in transition metal catalysis and are used in a variety of chemical transformations .
Methods of Application or Experimental Procedures
The compound is used in the direct lithiation of selected precursors through lithium/H exchange, usually with n-, sec- or tert-butyllithium (sometimes in the presence of TMEDA or Bu t OK), more rarely with LDA or lithium 2,2,6,6-tetramethylpiperidide (TMPLi), followed by treatment with chlorophosphines .
Results or Outcomes
The procedure results in the synthesis of new desirable tertiary phosphines .
安全和危害
未来方向
属性
IUPAC Name |
N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYRTDXOHQYZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026558 | |
| Record name | N-(2-Methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Butanamide, N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(2-Methoxyphenyl)-3-oxobutanamide | |
CAS RN |
92-15-9 | |
| Record name | o-Acetoacetanisidide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacet-o-anisidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-ACETOACETANISIDIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methoxyacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-METHOXYACETOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VBR220ROM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

